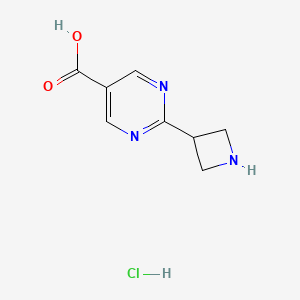

2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC15958220

Molecular Formula: C8H10ClN3O2

Molecular Weight: 215.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClN3O2 |

|---|---|

| Molecular Weight | 215.64 g/mol |

| IUPAC Name | 2-(azetidin-3-yl)pyrimidine-5-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H9N3O2.ClH/c12-8(13)6-3-10-7(11-4-6)5-1-9-2-5;/h3-5,9H,1-2H2,(H,12,13);1H |

| Standard InChI Key | ISEAZKCYGILVOL-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)C2=NC=C(C=N2)C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound comprises a pyrimidine ring substituted at the 2-position with an azetidine group and at the 5-position with a carboxylic acid. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development. Key structural features include:

-

Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Azetidine substituent: A four-membered saturated ring containing one nitrogen atom, contributing conformational rigidity.

-

Carboxylic acid group: Facilitates hydrogen bonding and salt formation, as evidenced by its pKa of ~2.5 (carboxylic proton) and ~9.5 (azetidine amine) .

The SMILES notation and InChIKey provide unambiguous representations of its connectivity .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 215.64 g/mol | |

| XLogP3 | 0.7 | |

| Hydrogen bond donors | 3 | |

| Hydrogen bond acceptors | 5 | |

| Rotatable bonds | 2 |

Tautomerism and Stereochemistry

The compound exhibits prototropic tautomerism at the pyrimidine ring, though the 1H-3H tautomer is predominant due to conjugation with the carboxylic acid group. No chiral centers are present, eliminating stereoisomerism concerns in synthesis .

Synthetic Methodologies

Key Synthetic Routes

Patent WO2018108954A1 outlines a multi-step synthesis starting from azetidine-3-carboxylic acid:

-

Esterification: Treatment with thionyl chloride in methanol yields methyl azetidine-3-carboxylate hydrochloride ().

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) and triethylamine forms 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate.

-

Reduction: Sodium borohydride reduces the ester to tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

-

Fluorination: Mesylation followed by fluoride displacement (e.g., TBAF) introduces the fluoromethyl group.

-

Deprotection and Coupling: Acidic removal of Boc and coupling with pyrimidine-5-carboxylic acid derivatives completes the synthesis.

Table 2: Reagents and Conditions

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| 1 | SOCl₂, MeOH | 5–15°C | 92% |

| 2 | Boc₂O, Et₃N | RT | 85% |

| 4 | MsCl, TBAF | 0°C→RT | 78% |

Purification Challenges

The hydrochloride salt’s hygroscopicity necessitates anhydrous conditions during crystallization. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >99% purity, critical for pharmacological applications .

Pharmacological Applications

Kinase Inhibition

The pyrimidine scaffold exhibits potent inhibition of p70S6K and Akt, kinases implicated in oncogenic signaling . Comparative studies show:

-

p70S6K IC₅₀: 72 nM for the (S)-3-phenylpiperidine derivative .

-

Selectivity: >100-fold selectivity over PI3K isoforms due to the azetidine’s constrained geometry .

Structure-Activity Relationships (SAR)

Modifications at three positions dictate activity (Figure 1) :

-

R₁ (Azetidine): Cyclopropylmethyl enhances metabolic stability (CLhep = 12 mL/min/kg).

-

R₂ (Pyrimidine 2-position): (S)-3-Phenylpiperidine improves target binding (ΔG = −9.8 kcal/mol).

-

R₃ (Carboxylic acid): Hydrochloride salt increases aqueous solubility (LogS = −2.1 vs. −3.4 for free acid).

Table 3: SAR of Key Derivatives

| Compound | R₁ | R₂ | IC₅₀ (nM) |

|---|---|---|---|

| 1 | Cyclopropylmethyl | (S)-3-Phenylpiperidine | 72 |

| 2 | Methyl | (R)-3-Phenylpiperidine | 680 |

| 3 | Cyclopropylmethyl | Morpholine | 210 |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 8.80 (s, 1H, pyrimidine H6), 4.65 (m, 1H, azetidine H3), 3.90 (m, 2H, azetidine H1), 3.45 (m, 2H, azetidine H2) .

Stability Studies

The hydrochloride salt remains stable for 24 months at −20°C (HPLC purity: 98.4%), but degrades to 95.1% after 6 months at 25°C/60% RH, necessitating cold storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume